molecular formula C8H10ClN B130026 1-(3-Chlorophenyl)ethanamine CAS No. 24358-43-8

1-(3-Chlorophenyl)ethanamine

Cat. No.: B130026
CAS No.: 24358-43-8
M. Wt: 155.62 g/mol
InChI Key: DQEYVZASLGNODG-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)ethanamine is an organic compound with the molecular formula C8H10ClN It is a chlorinated arylamine, which means it contains an aromatic ring with a chlorine atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 3-chloroacetophenone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-chloroacetophenone in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

1-(3-Chlorophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-chlorophenylacetaldehyde or 3-chlorophenylacetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield 3-chlorophenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amine group in this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of derivatives like N-alkyl or N-acyl substituted products.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Diethyl ether, tetrahydrofuran (THF)

Major Products:

  • 3-Chlorophenylacetaldehyde
  • 3-Chlorophenylacetic acid
  • 3-Chlorophenylethanol

Scientific Research Applications

1-(3-Chlorophenyl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anticonvulsants and antidepressants.

    Organic Synthesis: The compound serves as a building block for the preparation of more complex organic molecules.

    Biological Studies: Researchers use this compound to study the effects of arylamines on biological systems, including their interactions with enzymes and receptors.

    Industrial Applications: It is employed in the production of agrochemicals and dyes.

Comparison with Similar Compounds

1-(3-Chlorophenyl)ethanamine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)ethanamine: This compound has a chlorine atom at the para position instead of the meta position, which can lead to differences in reactivity and biological activity.

    2-(3-Chlorophenyl)ethylamine: This compound has an ethyl group instead of an ethanamine group, affecting its chemical properties and applications.

Uniqueness: this compound is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and studying arylamine chemistry.

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, organic synthesis, and industrial production. Its unique chemical structure and reactivity make it an important building block for various scientific research and industrial processes.

Properties

IUPAC Name

1-(3-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEYVZASLGNODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407454
Record name 1-(3-chlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24358-43-8
Record name 3-Chloro-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24358-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-chlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chlorophenyl)ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1-(3-Chlorophenyl)ethanone (11.9 g, 77.5 mmol) and formic acid (3.72 g, 77.5 mmol) were heated in formamide (10 mL) at 170-180° C. for 20 h. The mixture was cooled to room temperature, diluted with water and extracted with benzene. After removal of benzene by rotary evaporation the crude mixture was heated under reflux conditions in 3M HCl for 30 h. After cooling, the reaction was added to ether and extracted. The aqueous layer was basified with NaOH to pH 9 and extracted with dichloromethane. The dichloromethane was evaporated to collect the title compound (3.93 g, 33%). 1H NMR (400 MHz, CDCl3): δ 7.34 (s, 1H), 7.21 (m, 3H), 4.07 (m, 1H), 1.35 (d, 3H); MS (ESI) m/z: Calculated for C8H11ClN: 156.06; Observed: 156.0 (M++1).
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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